molecular formula C19H40N2 B14374286 (Nonadecan-10-ylidene)hydrazine CAS No. 90255-46-2

(Nonadecan-10-ylidene)hydrazine

Cat. No.: B14374286
CAS No.: 90255-46-2
M. Wt: 296.5 g/mol
InChI Key: JPQXZMUSTXHKFN-UHFFFAOYSA-N
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Description

Hydrazine derivatives are a class of organic compounds characterized by the presence of the -NH-NH- functional group. These compounds exhibit diverse chemical and biological properties, making them valuable in applications such as corrosion inhibition, drug development, and organic synthesis.

Properties

CAS No.

90255-46-2

Molecular Formula

C19H40N2

Molecular Weight

296.5 g/mol

IUPAC Name

nonadecan-10-ylidenehydrazine

InChI

InChI=1S/C19H40N2/c1-3-5-7-9-11-13-15-17-19(21-20)18-16-14-12-10-8-6-4-2/h3-18,20H2,1-2H3

InChI Key

JPQXZMUSTXHKFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=NN)CCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Nonadecan-10-ylidene)hydrazine typically involves the reaction of nonadecanal with hydrazine hydrate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually catalyzed by an acid or base to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(Nonadecan-10-ylidene)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the hydrazone group back to the parent aldehyde or ketone.

    Substitution: The hydrazone group can participate in substitution reactions, where other functional groups replace the hydrazine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Various nucleophiles, such as amines and thiols, can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nonadecanoic acid, while reduction may regenerate nonadecanal.

Scientific Research Applications

(Nonadecan-10-ylidene)hydrazine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of (Nonadecan-10-ylidene)hydrazine involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Hydrazine Derivatives

Structural Variations and Functional Group Impact

Hydrazine derivatives differ in substituents, chain length, and functional groups, which significantly influence their reactivity and performance. Key examples include:

Table 1: Structural and Functional Comparisons
Compound Name Key Functional Groups Applications Performance Metrics Reference
(E)-Benzylidenehydrazine (9a–9k) Arylidene, hydrazine Organic synthesis intermediates High yield (92%) under acid catalysis
Dihydrazino DHMeT Dihydrazino, methoxy-triazine Corrosion inhibition 95.1% efficiency at 25 ppm
Acridin-9-yl hydrazine derivative Acridine, hydrazine Bioactive tautomerism Regioselective synthesis
Salicylaldehyde hydrazone Hydrazone, aromatic substituents Metabolic stability Cis-trans isomerism affects stability

Key Observations :

  • Substituent Effects : Arylidene groups (e.g., benzylidene) enhance π-π interactions in corrosion inhibition, while methoxy groups improve film formation on metal surfaces .
  • Isomerism : Geometric isomerism in hydrazones (e.g., salicylaldehyde derivatives) impacts stability, with cis isomers being less stable than trans forms .
Corrosion Inhibition:
  • Hydrazino-methoxy-triazine derivatives show concentration-dependent efficacy. At 250 ppm, trihydrazino compounds (TH3) achieve 97.8% inhibition, comparable to dihydrazino DHMeT. However, DHMeT outperforms at lower concentrations (95.1% at 25 ppm) due to enhanced electrostatic adsorption .
  • Hydrazine Group Role : Protonated hydrazine groups interact with negatively charged metal surfaces, while methoxy groups stabilize protective films .

Stability and Isomerism

  • Geometric Isomerism : Hydrazones like salicylaldehyde derivatives exhibit cis-trans isomerism, with cis forms being less stable and reverting to trans configurations in solid states .
  • Tautomerism : Acridin-9-yl hydrazine derivatives stabilize as dihydro-acridine tautomers, confirmed by NMR shielding of C-4' (116.8 ppm) and C-5' (118.3 ppm) .

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